molecular formula C25H34N6O3 B608893 (4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one

(4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one

Cat. No.: B608893
M. Wt: 466.6 g/mol
InChI Key: BEWLUEOYYPKPQL-PGRDOPGGSA-N
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Description

Mutant isocitrate dehydrogenase 1 (IDH1) inhibitors are a class of compounds designed to target and inhibit the activity of mutated IDH1 enzymes. These mutations, particularly at the R132 position, are commonly found in various cancers, including acute myeloid leukemia and gliomas. The mutant IDH1 enzyme produces an oncometabolite called D-2-hydroxyglutarate, which disrupts normal cellular metabolism and promotes tumorigenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mutant IDH1 inhibitors involves multiple steps, including the formation of heterocyclic compounds. For instance, one method involves the use of s-triazine compounds, which are synthesized through a series of reactions involving the condensation of appropriate amines with cyanuric chloride under controlled conditions . Another approach involves the use of virtual screening to identify potential inhibitors from existing FDA-approved drugs .

Industrial Production Methods: Industrial production of mutant IDH1 inhibitors typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and formulation to produce the final pharmaceutical product .

Chemical Reactions Analysis

Types of Reactions: Mutant IDH1 inhibitors primarily undergo substitution reactions, where specific functional groups are introduced or modified to enhance their inhibitory activity. These reactions often involve the use of reagents such as cyanuric chloride and various amines .

Common Reagents and Conditions:

Major Products: The major products of these reactions are heterocyclic compounds with specific structural features that enable them to bind to and inhibit the mutant IDH1 enzyme .

Properties

IUPAC Name

(4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O3/c1-17(2)22-16-34-25(33)31(22)23-9-10-26-24(28-23)27-18(3)21-7-5-20(6-8-21)15-29-11-13-30(14-12-29)19(4)32/h5-10,17-18,22H,11-16H2,1-4H3,(H,26,27,28)/t18-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWLUEOYYPKPQL-PGRDOPGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=O)N1C2=NC(=NC=C2)NC(C)C3=CC=C(C=C3)CN4CCN(CC4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C)NC3=NC=CC(=N3)N4[C@H](COC4=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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